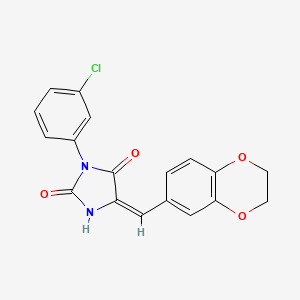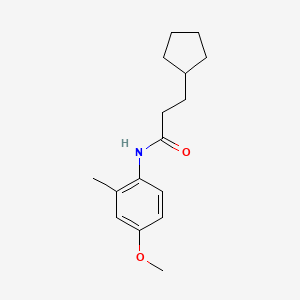![molecular formula C21H25N3O3 B4722523 ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4722523.png)
ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate
説明
Ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate, also known as EPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. EPPB is a small molecule inhibitor that has been shown to have a wide range of applications in various fields, including biochemistry, pharmacology, and cancer research.
作用機序
Ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate works by inhibiting the activity of a specific enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that plays a key role in regulating gene expression by removing specific chemical groups from histone proteins. By inhibiting LSD1, ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate can alter gene expression patterns, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate has been shown to have a wide range of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective effects, ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate has been shown to have anti-inflammatory properties. It has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus.
実験室実験の利点と制限
One of the main advantages of ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate is its specificity for LSD1. This specificity makes it a valuable tool for studying the role of LSD1 in various cellular processes. However, one limitation of ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate is its relatively low potency. This can make it difficult to achieve the desired level of inhibition in some experiments.
将来の方向性
There are several potential future directions for research on ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate. One area of interest is the development of more potent LSD1 inhibitors based on the structure of ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate. Another potential direction is the investigation of the potential use of ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate and its potential applications in various fields.
科学的研究の応用
Ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications, including in the field of cancer research. ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
ethyl 4-[[4-(pyrrolidin-1-ylmethyl)phenyl]carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-2-27-20(25)17-7-11-19(12-8-17)23-21(26)22-18-9-5-16(6-10-18)15-24-13-3-4-14-24/h5-12H,2-4,13-15H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNIJORFPYCULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-chloro-4-nitrophenyl)thio]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B4722448.png)
![2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4722455.png)



![2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4722507.png)

![5-bromo-N-{[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]carbonothioyl}nicotinamide](/img/structure/B4722519.png)


![1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4722541.png)
![1-(methylsulfonyl)-N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-4-piperidinecarboxamide](/img/structure/B4722543.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4722556.png)
![1,1'-[1-(4-bromophenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4722560.png)